5-(3-chloroanilino)-N-[1-(3,4-dimethoxyphenyl)ethyl]triazolidine-4-carboxamide
Description
5-(3-Chloroanilino)-N-[1-(3,4-dimethoxyphenyl)ethyl]triazolidine-4-carboxamide is a triazolidine-based carboxamide derivative characterized by a saturated triazolidine core (a three-membered nitrogen heterocycle) substituted at position 5 with a 3-chloroanilino group and at position 4 with a carboxamide-linked 3,4-dimethoxyphenethyl moiety. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions. Triazolidines are less commonly studied than aromatic heterocycles like pyrazoles, but their saturated nature could confer distinct conformational flexibility and stability compared to unsaturated analogs .
Properties
IUPAC Name |
5-(3-chloroanilino)-N-[1-(3,4-dimethoxyphenyl)ethyl]triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O3/c1-11(12-7-8-15(27-2)16(9-12)28-3)21-19(26)17-18(24-25-23-17)22-14-6-4-5-13(20)10-14/h4-11,17-18,22-25H,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICBJWFJXUYLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloroanilino)-N-[1-(3,4-dimethoxyphenyl)ethyl]triazolidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloroaniline with ethyl chloroformate to form an intermediate carbamate. This intermediate is then reacted with 1-(3,4-dimethoxyphenyl)ethylamine to yield the desired triazolidine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring and chlorophenyl group participate in nucleophilic substitution under specific conditions:
| Reaction | Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Chlorophenyl substitution | NaOH (aqueous), heat | Hydroxy-phenyl derivative | Aromatic nucleophilic substitution at Cl site |
| Triazole ring alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated triazole derivatives | Base-mediated SN2 mechanism |
Oxidation and Reduction
Key functional groups undergo redox transformations:
| Reaction | Reagents/Conditions | Products | Application |
|---|---|---|---|
| Amide hydrolysis | HCl (6M), reflux | Carboxylic acid and amine fragments | Structural modification for SAR studies |
| Methoxy group demethylation | BBr₃, CH₂Cl₂, -78°C | Catechol derivatives | Enhances solubility or binding affinity |
Cycloaddition and Ring Modification
The triazole core serves as a scaffold for further functionalization:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification:
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-modified derivatives | 60–85% (depends on substituent) |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-arylaminated analogs | Optimized for electron-deficient amines |
Stability Under Physiological Conditions
The compound’s reactivity in biological systems is critical for therapeutic applications:
Scientific Research Applications
Scientific Research Applications
- Anticancer Activity
-
Antimicrobial Properties
- Compounds with similar structural features have been evaluated for their antimicrobial efficacy against a range of pathogens. Studies indicate that modifications to the triazolidine structure can enhance antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains .
- Anti-inflammatory Effects
Anticancer Studies
A study investigated the anticancer effects of a related triazolidine derivative on human cancer cell lines. The compound exhibited IC50 values in the low micromolar range against several types of cancer cells, suggesting potent activity. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways .
Antimicrobial Efficacy
In another study, a series of triazolidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly enhanced antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory effects of similar compounds in preclinical models of inflammation. These studies showed a reduction in pro-inflammatory cytokines and improved clinical scores in animal models of arthritis when treated with triazolidine derivatives .
Data Tables
Mechanism of Action
The mechanism of action of 5-(3-chloroanilino)-N-[1-(3,4-dimethoxyphenyl)ethyl]triazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Features
Core Heterocycle :
- Target Compound : Triazolidine (saturated, three-membered nitrogen ring).
- Pyrazole Derivatives (): Pyrazole (unsaturated, five-membered ring with two double bonds).
Substituents :
- Target Compound: 3-Chloroanilino group at position 3. N-[1-(3,4-Dimethoxyphenyl)ethyl] carboxamide at position 4.
- Pyrazole Derivatives: Substituents include chloro, cyano, methyl, and aryl groups (e.g., 3b: 4-chlorophenyl; 3d: 4-fluorophenyl). The carboxamide in 3a–3p is linked to a cyano-pyrazolyl group, contrasting with the dimethoxyphenethyl group in the target compound .
Physicochemical Properties
Biological Activity
5-(3-chloroanilino)-N-[1-(3,4-dimethoxyphenyl)ethyl]triazolidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and its structure features a triazolidine core linked to a chloroaniline and a dimethoxyphenyl group. The presence of these functional groups is hypothesized to contribute to its biological activity.
Biological Activity Data
A summary of the biological activity observed in various studies is presented in the following table:
Case Studies
- Anticancer Activity : In a study focusing on the antiproliferative effects of triazolidine derivatives, the compound exhibited significant cytotoxicity against several human cancer cell lines, with an IC50 value around 10 µM. This suggests potential for development as an anticancer agent.
- Antimicrobial Effects : The compound demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro testing revealed an effective concentration (EC50) of 15 µg/mL, indicating its potential as an antibiotic agent.
- Anti-inflammatory Properties : In a mouse model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory conditions.
Research Findings
Recent investigations into triazolidine derivatives have highlighted their diverse biological activities. For example:
- A study published in Pharmacology Research noted that compounds with similar structures showed promising results in modulating immune responses and inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest .
- Another research article emphasized the importance of structural modifications in enhancing the pharmacological profiles of triazolidine derivatives, indicating that slight changes could significantly impact their efficacy and safety .
Q & A
Basic Research Questions
Q. What are the standard spectroscopic and chromatographic methods for characterizing the compound’s purity and structural integrity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for functional group identification), High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation, and High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, methanol/water mobile phase) for purity assessment. Infrared (IR) spectroscopy can validate functional groups like amide bonds (1650–1750 cm⁻¹) and aromatic C-H stretches. Reference synthetic protocols for analogous triazolidine derivatives, such as EDCI/HOBt-mediated coupling reactions, can guide purity optimization .
Q. What is the typical synthetic route for this compound, and what key intermediates are involved?
- Methodology : A multi-step synthesis likely involves:
- Step 1 : Preparation of 3-chloroaniline derivatives as the amine source.
- Step 2 : Formation of the triazolidine core via cyclization of a hydrazine intermediate.
- Step 3 : Coupling the triazolidine moiety to the 3,4-dimethoxyphenethyl group using carbodiimide reagents (e.g., EDCI/HOBt) under inert conditions.
- Key intermediates : 3-Chloroaniline, triazolidine-4-carboxylic acid, and 1-(3,4-dimethoxyphenyl)ethylamine. Reaction progress should be monitored via TLC and intermediate characterization by NMR .
Q. How are solubility and stability profiles assessed during pre-formulation studies?
- Methodology :
- Solubility : Use shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) with quantification via UV-spectroscopy.
- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products. Light sensitivity is evaluated via exposure to UV-Vis light (ICH Q1B guidelines). Data should be compared to structurally similar compounds, such as pyrazolecarboxamides .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in biological activity data across in vitro and in vivo studies?
- Methodology :
- Dose-response reevaluation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target engagement.
- Pharmacokinetic (PK) analysis : Measure plasma/tissue concentrations via LC-MS/MS to correlate bioactivity with exposure.
- Metabolite profiling : Identify active/inactive metabolites using HRMS and in vitro hepatic microsomal assays.
- Statistical rigor : Apply multivariate analysis to account for variables like cell line heterogeneity or animal model differences. Reference environmental chemical risk assessment frameworks for cross-study validation .
Q. What computational strategies predict the compound’s environmental fate and ecotoxicological impact?
- Methodology :
- QSPR models : Estimate physical-chemical properties (logP, pKa) using software like EPI Suite.
- Molecular docking : Screen for unintended binding to ecological receptors (e.g., aquatic organism enzymes).
- Read-across studies : Compare degradation pathways with structurally related compounds, such as chloroaniline derivatives, to predict persistence and bioaccumulation. Experimental validation via OECD 301 biodegradability tests is critical .
Q. How to optimize the synthetic route for scalability while minimizing hazardous byproducts?
- Methodology :
- Green chemistry principles : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures.
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve yield and safety.
- Byproduct analysis : Use GC-MS or LC-QTOF to identify impurities; optimize reaction conditions (temperature, stoichiometry) to suppress side reactions. Reference pyrazolecarboxamide synthesis for solvent selection and catalyst reuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
